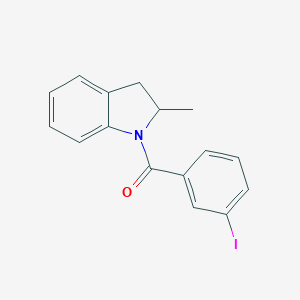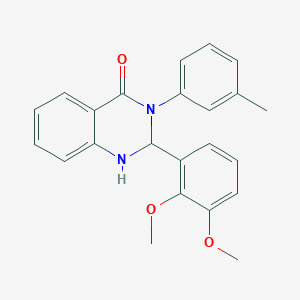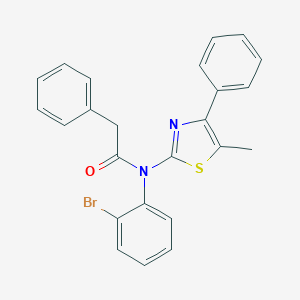![molecular formula C17H13N3OS B300002 3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile](/img/structure/B300002.png)
3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a benzonitrile group, and a thioether linkage. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the quinazolinone derivative with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The thioether linkage and benzonitrile group can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroquinazoline: Shares the quinazolinone core but lacks the thioether and benzonitrile groups.
4-Oxo-3,4-dihydroquinazoline-2-thiol: Contains the thioether linkage but differs in the substitution pattern.
Benzonitrile derivatives: Compounds with similar benzonitrile groups but different core structures.
Uniqueness
3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile is unique due to the combination of its quinazolinone core, thioether linkage, and benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H13N3OS |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
3-[(3-methyl-4-oxoquinazolin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C17H13N3OS/c1-20-16(21)14-7-2-3-8-15(14)19-17(20)22-11-13-6-4-5-12(9-13)10-18/h2-9H,11H2,1H3 |
InChI 键 |
BCCDETHIPAUGJT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC(=C3)C#N |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=CC=C3)C#N |
溶解度 |
0.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B299923.png)
![N-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299925.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299927.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B299929.png)
![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B299931.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B299932.png)
![2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299933.png)
![3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B299934.png)
![N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299935.png)


![phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide](/img/structure/B299940.png)

